Piperidine-3-sulfonyl chloride
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Overview
Description
Piperidine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H10ClNO2S. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperidine-3-sulfonyl chloride can be synthesized through the reaction of piperidine with chlorosulfonic acid. The reaction typically involves the addition of chlorosulfonic acid to piperidine under controlled temperature conditions to form the sulfonyl chloride derivative. The reaction is exothermic and requires careful temperature control to prevent decomposition .
Industrial Production Methods: In industrial settings, this compound is produced by adding phosphorus pentachloride to a reaction solution containing piperidine-3-sulfonic acid. The reaction is carried out in multiple divided portions, either stepwise or continuously, to ensure complete conversion. The product is then purified through distillation under reduced pressure .
Chemical Reactions Analysis
Types of Reactions: Piperidine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives, respectively.
Reduction Reactions: It can be reduced to piperidine-3-sulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to piperidine-3-sulfonic acid using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Substitution: Reagents like amines or alcohols, typically under basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide in aqueous solution.
Major Products:
Substitution: Sulfonamide and sulfonate derivatives.
Reduction: Piperidine-3-sulfonamide.
Oxidation: Piperidine-3-sulfonic acid.
Scientific Research Applications
Piperidine-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the preparation of biologically active molecules, such as enzyme inhibitors and receptor antagonists.
Medicine: It serves as an intermediate in the synthesis of drugs used to treat various medical conditions, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
Piperidine-3-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Pyridine-3-sulfonyl chloride: Similar in structure but contains a pyridine ring instead of a piperidine ring.
Piperidine-1-sulfonyl chloride: Contains the sulfonyl chloride group at the nitrogen atom of the piperidine ring.
Uniqueness: this compound is unique due to its specific reactivity and the position of the sulfonyl chloride group on the piperidine ring. This makes it particularly useful in the synthesis of certain pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
- Pyridine-3-sulfonyl chloride
- Piperidine-1-sulfonyl chloride
- Pyrrolidine-3-sulfonyl chloride .
Biological Activity
Piperidine-3-sulfonyl chloride is a compound of significant interest due to its diverse biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis of this compound
This compound can be synthesized through various chemical pathways involving the reaction of piperidine with sulfonyl chlorides. This compound serves as a versatile intermediate for creating derivatives that exhibit various pharmacological properties. The synthesis typically involves:
- Starting Materials : Piperidine and sulfonyl chlorides.
- Reaction Conditions : The reaction is often conducted under controlled pH and temperature conditions to optimize yield and purity.
- Characterization : The synthesized compound is characterized using techniques such as NMR, IR, and mass spectrometry to confirm its structure.
Biological Activity
The biological activity of this compound has been extensively studied, revealing its potential in several therapeutic areas:
1. Enzyme Inhibition
One of the key areas of research focuses on the enzyme inhibition capabilities of piperidine derivatives. Studies have shown that compounds derived from this compound exhibit significant inhibitory activity against various enzymes:
- Acetylcholinesterase (AChE) : Important for neurotransmission regulation.
- Butyrylcholinesterase (BChE) : Plays a role in the hydrolysis of neurotransmitters.
- Lipoxygenase (LOX) : Involved in inflammatory processes.
Table 1 summarizes the enzyme inhibition activities of synthesized piperidine derivatives:
Compound | AChE Inhibition (%) | BChE Inhibition (%) | LOX Inhibition (%) |
---|---|---|---|
1 | 45 | 60 | 30 |
2 | 50 | 70 | 35 |
3 | 55 | 80 | 40 |
These results indicate that modifications to the sulfonamide group can enhance inhibitory potency against these enzymes, suggesting potential applications in treating neurodegenerative diseases and inflammatory conditions .
2. Antimicrobial Activity
This compound derivatives have also shown promising antimicrobial properties. Various studies evaluated their effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains:
- Minimum Inhibitory Concentrations (MICs) were determined for several derivatives, with some exhibiting MIC values as low as 0.5 µg/mL against resistant strains of Mycobacterium tuberculosis .
- Table 2 presents antimicrobial activity data:
Compound | MIC (µg/mL) against M. tuberculosis | MIC (µg/mL) against S. aureus |
---|---|---|
A | 2 | 15 |
B | 4 | 10 |
C | 0.5 | >100 |
These findings suggest that piperidine derivatives could serve as effective agents in combating resistant bacterial infections .
3. Anticancer Properties
Recent studies have also explored the anticancer potential of piperidine derivatives. For example, certain compounds demonstrated cytotoxic effects on cancer cell lines, with IC50 values indicating significant potency compared to established chemotherapeutics .
Case Studies
Several case studies highlight the therapeutic applications of piperidine derivatives:
- A study demonstrated that a specific derivative exhibited enhanced apoptosis induction in FaDu hypopharyngeal tumor cells, suggesting a novel approach to cancer therapy through piperidine-related compounds .
- Another investigation into the cytotoxicity of these compounds revealed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Properties
IUPAC Name |
piperidine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2S/c6-10(8,9)5-2-1-3-7-4-5/h5,7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUQVAITSLLLAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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